2-(2-Methylmorpholin-2-yl)ethanol hydrochloride chemical structure
2-(2-Methylmorpholin-2-yl)ethanol hydrochloride chemical structure
An In-Depth Technical Guide to 2-(2-Methylmorpholin-2-yl)ethanol Hydrochloride: Structure, Synthesis, and Characterization
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-(2-Methylmorpholin-2-yl)ethanol hydrochloride, a substituted morpholine derivative of interest in medicinal chemistry and drug development. The morpholine scaffold is a prevalent heterocyclic motif found in numerous FDA-approved drugs, highlighting its importance as a privileged structure in pharmaceutical research.[1] This document will delve into the chemical structure, a proposed synthetic pathway, and the analytical techniques required for the robust characterization of this compound.
Chemical Structure and Physicochemical Properties
2-(2-Methylmorpholin-2-yl)ethanol hydrochloride is a chiral molecule featuring a morpholine ring substituted at the 2-position with both a methyl group and a hydroxyethyl group. The hydrochloride salt form enhances its stability and aqueous solubility, which is a desirable characteristic for many pharmaceutical applications.[2]
The core structure consists of a saturated six-membered heterocycle containing both an ether and a secondary amine functionality. The substitution at the C2 position creates a quaternary stereocenter, meaning the compound can exist as a pair of enantiomers.
Structural Representation
The chemical structure of the protonated form (hydrochloride salt) is depicted below.
Caption: Chemical Structure of 2-(2-Methylmorpholin-2-yl)ethanol Hydrochloride.
Physicochemical Data Summary
The following table summarizes the key computed and expected physicochemical properties of the parent molecule, 2-(2-Methylmorpholin-2-yl)ethanol. The hydrochloride salt will have a correspondingly higher molecular weight and different solubility profile.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | Inferred from Structure |
| Molecular Weight | 145.20 g/mol | Inferred from Structure |
| Topological Polar Surface Area (TPSA) | 41.49 Ų | [3][4] |
| Hydrogen Bond Donors | 2 | [3][4] |
| Hydrogen Bond Acceptors | 3 | [3][4] |
| Rotatable Bonds | 2 | Inferred from Structure |
| Predicted LogP | -0.64 | [4] |
| Appearance | Expected to be a white to off-white crystalline solid | [2] |
| Solubility | Expected to be soluble in water and polar organic solvents | [2] |
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of substituted morpholines is a well-established area of organic chemistry, with numerous strategies available.[5][6][7] A common and effective approach involves the cyclization of a suitably substituted amino alcohol precursor.[1] For 2-(2-Methylmorpholin-2-yl)ethanol hydrochloride, a plausible retrosynthetic analysis points to a key intermediate, an N-protected amino diol, which can be constructed from a commercially available amino acid derivative.
Synthesis Workflow Diagram
The proposed synthetic route is a multi-step process designed for efficiency and control over the key stereocenter.
Caption: A plausible multi-step synthesis of the target compound.
Experimental Protocol Justification
Step 1: Reduction of N-Boc-α-methylserine: The synthesis commences with the reduction of the carboxylic acid of an N-protected amino acid. The tert-butyloxycarbonyl (Boc) group is an excellent choice for amine protection due to its stability under the reducing conditions and its straightforward removal later in the synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are effective for this transformation.
Step 2: Selective Monotosylation: To facilitate the subsequent cyclization, one of the primary hydroxyl groups of the resulting diol must be converted into a good leaving group. Tosyl chloride (TsCl) in the presence of a base like pyridine at low temperatures allows for the selective monotosylation of the less sterically hindered primary alcohol. This selectivity is crucial for preventing the formation of undesired side products.
Step 3: Intramolecular Williamson Ether Synthesis: The key ring-forming step is an intramolecular Sₙ2 reaction. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is used to deprotonate the remaining hydroxyl group, which then acts as a nucleophile, displacing the tosylate leaving group to form the morpholine ring. This is a classic and reliable method for forming cyclic ethers.
Step 4 & 5: Deprotection and Salt Formation: The final steps involve the removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride in an inert solvent like dioxane. The resulting free amine is then treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired hydrochloride salt, which can be isolated and purified by recrystallization.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2-(2-Methylmorpholin-2-yl)ethanol hydrochloride. A combination of spectroscopic techniques is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet), the two methylene groups of the ethanol side chain (likely complex multiplets), and the four methylene protons on the morpholine ring (also appearing as complex multiplets). The N-H protons of the hydrochloride salt will likely appear as a broad singlet. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven unique carbon atoms in the molecule. The quaternary carbon at the 2-position will be a key signal, along with the methyl carbon, the two carbons of the ethanol chain, and the four carbons of the morpholine ring.[8]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretch from the alcohol group (around 3300-3400 cm⁻¹).
-
A broad N-H stretch from the ammonium salt (around 2400-2800 cm⁻¹).
-
C-H stretching vibrations from the alkyl groups (around 2850-3000 cm⁻¹).
-
A prominent C-O-C stretching vibration from the ether linkage in the morpholine ring (around 1100 cm⁻¹).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) will be used to determine the exact mass of the molecular ion. The observed mass should correspond to the calculated exact mass of the protonated parent molecule [C₇H₁₆NO₂]⁺, confirming the molecular formula.
Potential Applications and Future Directions
The morpholine moiety is a key component in a wide range of biologically active compounds, including antibacterial, anticancer, and analgesic agents.[9][10] The specific substitution pattern of 2-(2-Methylmorpholin-2-yl)ethanol hydrochloride, with its chiral quaternary center and hydroxyl functionality, makes it an attractive building block for several reasons:
-
Scaffold for Drug Discovery: It can serve as a starting point for the synthesis of more complex molecules. The hydroxyl group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
-
Chiral Ligand Development: Chiral morpholine derivatives can be employed as ligands in asymmetric catalysis, a field critical for the enantioselective synthesis of pharmaceuticals.
-
Agrochemical Research: Similar to their role in pharmaceuticals, morpholine derivatives are also found in agrochemical compounds.[1]
Further research could involve the chiral resolution of the racemic mixture to study the biological activity of the individual enantiomers, as stereochemistry often plays a critical role in a molecule's interaction with biological targets.
Conclusion
2-(2-Methylmorpholin-2-yl)ethanol hydrochloride is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has outlined its core structural and physicochemical properties, proposed a robust and logical synthetic strategy based on established chemical principles, and detailed the necessary analytical methods for its comprehensive characterization. The insights provided herein are intended to support researchers and drug development professionals in the synthesis and utilization of this and related substituted morpholine derivatives.
References
- A New Strategy for the Synthesis of Substituted Morpholines.
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
- Three-Component Synthesis of Morpholine Deriv
- Synthesis of Antitricyclic Morpholine Derivatives through Iodine(III)-Mediated Intramolecular Umpolung Cycloaddition of Olefins.
- Green Synthesis of Morpholines via Selective Monoalkyl
- 144053-98-5 | Morpholin-2-ylmethanol hydrochloride. ChemScene.
- Synthesis and Characterization of Some New Morpholine Derivatives.
- Synthesis and Characterization of Some New Morpholine Deriv
- Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Progressive Research in Chemistry.
- Synthesis and Characterization of Some New Morpholine Derivatives.
- Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
- CAS 132073-83-7: (S)-morpholin-2-ylmethanol hydrochloride. CymitQuimica.
- (2R)-2-(2-Methyl-morpholin-4-yl)-ethanol. Sigma-Aldrich.
- (S)-Morpholin-2-ylmethanol hydrochloride , 97%ELSD , 1313584-92-7. CookeChem.
- SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION.
- 2-(2-Methyl-morpholin-4-yl)-ethanol. Sigma-Aldrich.
- (R)-Morpholin-2-yl-methanol hydrochloride. J&W Pharmlab.
- 2-Morpholinoethanol. PubChem.
- Morpholine synthesis. Organic Chemistry Portal.
- (PDF) Morpholines. Synthesis and Biological Activity.
- 2-Morpholinoethanol | 622-40-2. ChemicalBook.
- 1992041-81-2 | (2-Methylmorpholin-2-yl)methanol. ChemScene.
- Synthesis and characterization of 2-arylmorpholine hydrochloride.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. CAS 132073-83-7: (S)-morpholin-2-ylmethanol hydrochloride [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. jraic.com [jraic.com]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
